An In-depth Technical Guide to 1-(4-Amino-2,6-dimethylphenyl)ethanone
An In-depth Technical Guide to 1-(4-Amino-2,6-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(4-Amino-2,6-dimethylphenyl)ethanone, including its chemical identity, properties, synthesis, and potential applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields. While experimental data for this specific compound is limited in publicly available literature, this guide consolidates available information and provides data for structurally related compounds to offer valuable insights.
Chemical Identity and Properties
Molecular Formula: C₁₀H₁₃NO[1]
Molecular Weight: 163.22 g/mol [1]
IUPAC Name: 1-(4-amino-2,6-dimethylphenyl)ethanone[3]
Synonyms: 4'-Amino-2',6'-dimethylacetophenone
Physicochemical Properties
| Property | Value | Source/Notes |
| Melting Point | Not available | Data for the related compound 1-(4-amino-3-methylphenyl)ethanone is ~90 °C.[4] |
| Boiling Point | Not available | Data for the related compound 1-(4-amino-3-methylphenyl)ethanone is ~320 °C.[4] |
| Solubility | Not available | Likely soluble in organic solvents such as ethanol and chloroform, and slightly soluble in water, similar to other aminoacetophenones.[4] |
| LogP (predicted) | 2.2 | Computed by XLogP3 3.0.[3] |
| Topological Polar Surface Area (TPSA) | 43.1 Ų | Computed by Cactvs 3.4.6.11.[3] |
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1-(4-Amino-2,6-dimethylphenyl)ethanone has been identified in the available literature. Spectroscopic analysis of the synthesized compound would be required for full characterization.
Synthesis
While a specific, detailed experimental protocol for the synthesis of 1-(4-Amino-2,6-dimethylphenyl)ethanone is not explicitly published, a reliable synthetic route can be inferred from a procedure where it is used as a starting material for the synthesis of its chloro-derivative via a Sandmeyer-type reaction.[5] The logical synthetic pathway to obtain the target compound would be the Friedel-Crafts acylation of 3,5-dimethylaniline.
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic route to 1-(4-Amino-2,6-dimethylphenyl)ethanone.
Caption: Proposed synthesis of 1-(4-Amino-2,6-dimethylphenyl)ethanone.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical experimental protocol based on standard Friedel-Crafts acylation procedures. Note: This protocol has not been experimentally validated and should be adapted and optimized under appropriate laboratory conditions.
Materials:
-
3,5-Dimethylaniline
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride (or acetic anhydride) to the cooled suspension with stirring.
-
To this mixture, add a solution of 3,5-dimethylaniline in dichloromethane dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a dilute aqueous HCl solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Biological Activity and Potential Applications
Specific biological activity or drug development applications for 1-(4-Amino-2,6-dimethylphenyl)ethanone have not been reported in the scientific literature. However, the substituted acetophenone scaffold is a common feature in many biologically active molecules and serves as a versatile intermediate in the synthesis of pharmaceuticals.[6][7]
Derivatives of acetophenone are known to exhibit a wide range of pharmacological activities, including but not limited to:
-
Enzyme Inhibition: Certain substituted phenyl ethanone derivatives have been investigated as inhibitors of enzymes such as MCR-1, which is involved in antibiotic resistance.[6][7][8]
-
Antimicrobial Activity: The acetophenone core can be a building block for synthesizing compounds with potential antibacterial and antifungal properties.
-
Antioxidant Properties: The presence of an amino group on the phenyl ring suggests that the compound could possess antioxidant properties.[9]
Given its structure, 1-(4-Amino-2,6-dimethylphenyl)ethanone represents a valuable starting material for the synthesis of a library of compounds for screening in various biological assays. The amino group provides a reactive handle for further functionalization, allowing for the exploration of structure-activity relationships.
Potential Signaling Pathway Interactions (Hypothetical)
While no specific signaling pathways have been elucidated for this compound, its structural motifs suggest potential areas of investigation. For example, many kinase inhibitors feature an aniline or related nitrogen-containing heterocycle. The workflow for investigating such interactions is depicted below.
Caption: Workflow for exploring the biological activity of the title compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-(4-Amino-2,6-dimethylphenyl)ethanone is not widely available. However, based on the safety information for structurally related aminoacetophenones, the following precautions should be taken.[10][11][12][13]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10][12][13]
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
If swallowed, call a poison center or doctor if you feel unwell.
-
If on skin, wash with plenty of soap and water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is recommended to obtain a compound-specific SDS from a chemical supplier.
Conclusion
1-(4-Amino-2,6-dimethylphenyl)ethanone is a chemical compound with potential as a versatile building block in medicinal chemistry and materials science. While comprehensive experimental data on its properties and biological activity is currently lacking in the public domain, this guide provides a foundational understanding based on its chemical structure, inferred synthetic pathways, and the known properties of related compounds. Further research is warranted to fully characterize this molecule and explore its potential applications in drug discovery and other scientific endeavors. Researchers working with this compound should proceed with appropriate safety precautions and conduct thorough analytical characterization.
References
- 1. chemscene.com [chemscene.com]
- 2. CAS#:83759-88-0 | Ethanone, 1-(4-amino-2,6-dimethylphenyl)- (9CI) | Chemsrc [chemsrc.com]
- 3. 1-(2-Amino-4,6-dimethylphenyl)ethanone | C10H13NO | CID 45086288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Synthesis routes of 1-(4-Amino-2,6-dimethylphenyl)ethanone [benchchem.com]
- 6. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cymitquimica.com [cymitquimica.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. oxfordlabchem.com [oxfordlabchem.com]
